molecular formula C18H13FN2O5 B2367998 Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate CAS No. 1029791-48-7

Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate

Cat. No.: B2367998
CAS No.: 1029791-48-7
M. Wt: 356.309
InChI Key: HUXQSOBMMGMJEL-UHFFFAOYSA-N
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Description

Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate is a synthetic organic compound featuring a quinoline core substituted with a 4-fluorophenyl group at position 2, a nitro group at position 6, and a methoxyacetate ester at position 2.

Properties

IUPAC Name

methyl 2-[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O5/c1-25-18(22)10-26-17-9-16(11-2-4-12(19)5-3-11)20-15-7-6-13(21(23)24)8-14(15)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXQSOBMMGMJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate typically involves the reaction of 4-fluoroaniline with 2-chloro-6-nitroquinoline in the presence of a base, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with different oxidation states.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The compound shares structural motifs with several fluorinated aromatic esters. Below is a comparative analysis based on molecular features, substituents, and inferred applications:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents/Features Key Structural Differences Potential Applications/Inferences
Target Compound : Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate C₁₉H₁₄FN₂O₅ - Quinoline core
- 4-Fluorophenyl (C₆H₄F)
- Nitro (NO₂)
- Methoxyacetate ester
Unique quinoline scaffold with dual electron-withdrawing groups Antimicrobial, anticancer (quinoline-based analogs)
Methyl {[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate C₂₁H₁₆F₄O₅ - Chromen (coumarin) core
- Trifluoromethyl (CF₃)
- Ethyl (C₂H₅)
- Oxo (O)
Chromen ring instead of quinoline; CF₃ enhances lipophilicity Anti-inflammatory, enzyme inhibition (coumarin-like)
Methyl 2-fluoro-2-(2-nitrophenyl)acetate C₉H₇FNO₄ - Simple phenyl ring
- Nitro (NO₂)
- Fluoroacetate
Simpler structure; lacks heterocyclic core Intermediate for fluorinated pharmaceuticals
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate C₁₂H₁₅FO₄ - Dimethoxy (OCH₃) substituents
- Ethyl ester
Methoxy groups may alter solubility and bioavailability Prodrug design, agrochemicals
(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-fluorophenoxy)acetate C₁₄H₁₃FN₃O₄S - Triazin core
- Methylsulfanyl (SCH₃)
- Oxo (O)
Triazin ring introduces nitrogen-rich heterocycle Herbicides, antimicrobial agents (triazine analogs)

Detailed Analysis of Structural Features

Core Heterocycles
  • Quinoline vs. Chromen/Coumarin: The target compound’s quinoline core is distinct from the chromen (coumarin) ring in . Quinoline derivatives are often explored for antimalarial activity (e.g., chloroquine analogs), whereas coumarins are associated with anticoagulant and anti-inflammatory effects .
  • Triazin vs.
Substituent Effects
  • Fluorine and Trifluoromethyl : Fluorine in the target compound and enhances metabolic stability and membrane permeability. The trifluoromethyl group in significantly increases lipophilicity, which may prolong half-life .

Physicochemical Properties

  • Molecular Weight : The target compound (MW ≈ 378.3 g/mol) is heavier than simpler analogs like (MW ≈ 212.2 g/mol), which may affect pharmacokinetics (e.g., absorption, distribution).
  • Solubility : The nitro and fluorine substituents in the target compound likely reduce aqueous solubility compared to methoxy-rich analogs like , which may have improved solubility due to polar OCH₃ groups.

Biological Activity

Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Starting Materials : The reaction begins with 4-fluoroaniline and 2-chloro-6-nitroquinoline.
  • Reaction Conditions : A base is used to facilitate the reaction, often in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Catalysts like palladium or copper salts may also be employed to enhance yields.
  • Esterification : The final step involves esterification with methyl chloroacetate to produce the desired compound.

Biological Activity

This compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial activity against a range of pathogens. For instance:

  • In vitro Studies : The compound was tested against several bacterial strains, showing significant inhibition of growth at micromolar concentrations.
  • Mechanism of Action : The nitro group may undergo bioreduction, generating reactive intermediates that can disrupt cellular functions.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : It has shown cytotoxic effects on cancer cell lines such as HeLa and A549, with IC50 values in the low micromolar range.
  • Mechanism : The quinoline moiety is believed to intercalate with DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells.

Case Studies

  • Study on Anticancer Efficacy :
    • A study assessed the efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Activity Assessment :
    • Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity, warranting further investigation into its use as an antimicrobial agent.

The proposed mechanism of action for this compound includes:

  • Bioreduction of Nitro Group : This leads to the formation of reactive intermediates that can interact with cellular components.
  • DNA Intercalation : The quinoline structure allows it to intercalate into DNA, causing structural disruptions that ultimately lead to cell death.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 4-fluorophenylacetateLacks quinoline and nitro groupsLimited biological activity
2-(4-Fluorophenyl)-6-nitroquinolineSimilar structure but without ester groupModerate cytotoxicity
4-Fluoro-2-nitroanilineContains fluorophenyl and nitro groupsMinimal activity compared to this compound

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